

Spectroscopic Profile of Methyl 3-methoxyacrylate: A Technical Guide

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Compound of Interest

Compound Name: **Methyl 3-methoxyacrylate**

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This technical guide provides a comprehensive overview of the key spectroscopic data for **methyl 3-methoxyacrylate** ($C_5H_8O_3$, MW: 116.12 g/mol), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical data gathered from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry are summarized below. These values are crucial for the identification and characterization of **methyl 3-methoxyacrylate**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H NMR Spectroscopic Data for **Methyl 3-methoxyacrylate**. The spectrum was recorded in deuterated chloroform ($CDCl_3$) on a 300 MHz instrument.[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.56	Doublet of Doublets (dd)	12.6, 0.2	1H	=CH-O
5.13	Doublet (d)	12.6	1H	=CH-C=O
3.63	Singlet (s)	-	3H	O-CH ₃ (ester)
3.62	Singlet (s)	-	3H	O-CH ₃ (ether)

Table 2: ^{13}C NMR Spectroscopic Data for **Methyl 3-methoxyacrylate**. The spectrum was recorded in deuterated chloroform (CDCl_3) on a 75.5 MHz instrument.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
167.5	C=O (ester)
162.7	=CH-O
95.2	=CH-C=O
56.8	O-CH ₃ (ether)
50.5	O-CH ₃ (ester)

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **Methyl 3-methoxyacrylate**. The spectrum was obtained from a sample prepared in dichloromethane (CH_2Cl_2).[\[1\]](#)

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
2956, 2852	C-H Stretch	Aliphatic (CH ₃)
1717	C=O Stretch	α,β-Unsaturated Ester
1629	C=C Stretch	Alkene
1251 - 1102	C-O Stretch	Ester and Ether

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for **Methyl 3-methoxyacrylate**. The data corresponds to the expected values for the molecular ion and key fragments under electron ionization (EI).

m/z	Ion
116	[M] ⁺ (Molecular Ion)
85	[M - OCH ₃] ⁺
59	[COOCH ₃] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a standard reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of **methyl 3-methoxyacrylate** is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 300 MHz (or higher) NMR spectrometer.

- ^1H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard acquisition parameters include a spectral width of 0-10 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.
- ^{13}C NMR Acquisition: The spectrum is typically acquired using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ^1H NMR.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: As **methyl 3-methoxyacrylate** is a liquid, a "neat" spectrum can be obtained by placing a single drop of the pure liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[2][3] Alternatively, a solution can be prepared by dissolving a small amount of the compound in a suitable IR-transparent solvent like dichloromethane.[1]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.
- Data Acquisition: A background spectrum of the clean salt plates (or the solvent) is recorded first. The sample is then placed in the instrument's sample holder, and the sample spectrum is recorded. The instrument typically scans over the range of 4000-400 cm^{-1} .
- Data Processing: The final absorbance or transmittance spectrum is generated by the instrument's software, which automatically ratios the sample spectrum against the background spectrum.

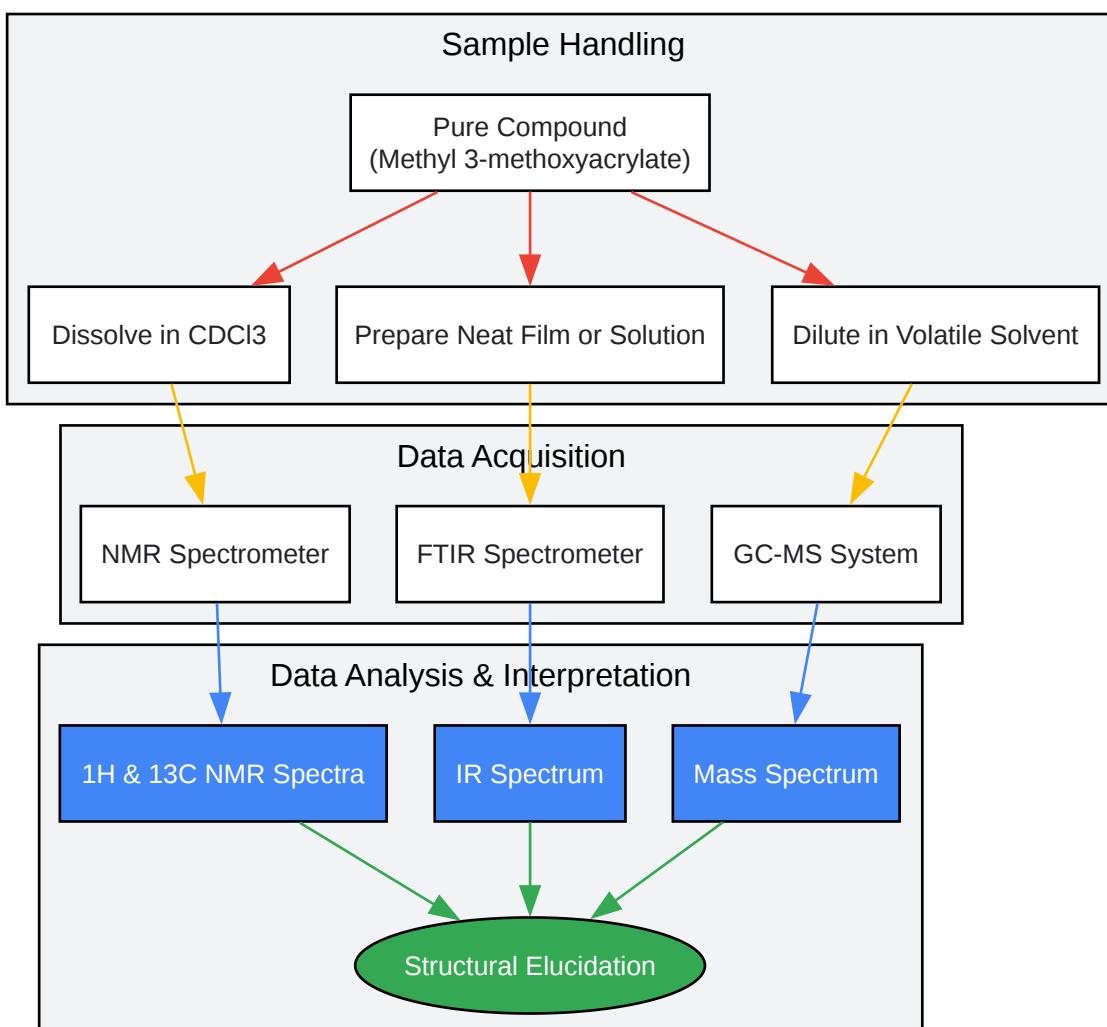
Mass Spectrometry (MS)

- Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of **methyl 3-methoxyacrylate** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 $\mu\text{g/mL}$.

- Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is commonly used for the analysis of small, volatile molecules.
- Chromatographic Separation (GC): The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature is programmed to ramp up to ensure good separation.
- Ionization and Mass Analysis (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z . The spectrum is analyzed to identify the molecular ion peak and the pattern of fragment ions, which provides structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **methyl 3-methoxyacrylate**.



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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

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